NK314

Catalog No.
S548634
CAS No.
208237-49-4
M.F
C22H18ClNO4
M. Wt
395.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NK314

CAS Number

208237-49-4

Product Name

NK314

IUPAC Name

12-methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(13),2,4(8),9,11,14,19,21,23-nonaen-15-ol;chloride

Molecular Formula

C22H18ClNO4

Molecular Weight

395.8 g/mol

InChI

InChI=1S/C22H17NO4.ClH/c1-25-19-9-12-8-17-18(27-11-26-17)10-14(12)22-21(19)20-13(4-2-6-16(20)24)15-5-3-7-23(15)22;/h3,5,7-10H,2,4,6,11H2,1H3;1H

InChI Key

BRFDCAFDRFHEKX-UHFFFAOYSA-N

SMILES

COC1=C(C2=C3CCC[N+]3=C4C5C=C6C(=CC5C=CC4=C2C=C1)OCO6)O.[Cl-]

Solubility

Soluble in DMSO, not in water

Synonyms

NK314; NK-314; NK 314.

Canonical SMILES

COC1=CC2=CC3=C(C=C2C4=C1C5=C(CCCC5=C6[N+]4=CC=C6)O)OCO3.[Cl-]

Description

The exact mass of the compound 17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NK314 is a synthetic benzo[c]phenanthridine alkaloid that has emerged as a promising antitumor agent, particularly noted for its ability to inhibit topoisomerase IIα. This compound has shown significant cytotoxic effects against various human tumor cell lines and has entered clinical trials due to its potential therapeutic applications in oncology. NK314 operates through a mechanism that induces G2 cell cycle arrest and generates double-strand DNA breaks, which are critical for its antitumor efficacy .

The primary chemical reaction involving NK314 is its interaction with topoisomerase IIα. NK314 inhibits the enzyme's ability to relax supercoiled DNA, thereby stabilizing the topoisomerase II-DNA cleavable complexes. This stabilization leads to the formation of double-strand DNA breaks within a short time frame (approximately 1 hour) after exposure to the compound . The resultant DNA damage activates cellular checkpoint pathways, particularly the Chk1-Cdc25C-Cdk1 pathway, which is pivotal in maintaining genomic integrity during the cell cycle .

NK314 exhibits potent biological activity characterized by its ability to induce apoptosis in cancer cells. It has demonstrated effectiveness against various cancer types, including gastric, colon, lung, and pancreatic tumors. Notably, NK314 retains activity against tumor cells that are resistant to other chemotherapeutic agents such as paclitaxel and cisplatin . Its mechanism of action involves not only the inhibition of topoisomerase IIα but also the activation of DNA damage response pathways that lead to cell cycle arrest and apoptosis .

The synthesis of NK314 was designed to enhance its therapeutic profile compared to its predecessor, NK109. The modification involved introducing a trimethylene group to the N5-C6 position of NK109, which helped overcome metabolic issues that rendered NK109 inactive in vivo . This synthetic approach aimed at improving bioavailability and efficacy against resistant cancer cell lines.

NK314 is primarily being investigated for its applications in cancer therapy. Its unique mechanism of action makes it a candidate for treating various malignancies, particularly those resistant to conventional therapies. Clinical trials are ongoing in Japan, focusing on its effectiveness across different cancer types and its potential as a combination therapy with other anticancer agents .

Studies have shown that NK314 interacts specifically with topoisomerase IIα, acting as a poison that stabilizes the enzyme-DNA complex. This interaction is crucial for its antitumor activity and distinguishes it from other topoisomerase inhibitors . Additionally, NK314 has been found to enhance antitumor activity when used in conjunction with other treatments targeting adult T-cell leukemia-lymphoma cells, indicating potential for synergistic effects in combination therapies .

Several compounds share structural or functional similarities with NK314, primarily in their role as topoisomerase inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
EtoposideInhibits topoisomerase IIDerived from podophyllotoxin; widely used clinically
DoxorubicinIntercalates DNA and inhibits topoisomerase IIWell-established anticancer drug; cardiotoxicity risk
CamptothecinInhibits topoisomerase IEffective against solid tumors; limited water solubility
IrinotecanProdrug converted to active form inhibiting topoisomerase IEffective against colorectal cancer; metabolic activation required

Uniqueness of NK314: Unlike these compounds, NK314 specifically targets topoisomerase IIα and has shown efficacy against tumors resistant to other treatments. Its ability to induce rapid DNA damage and activate specific checkpoint pathways further enhances its potential as a novel therapeutic agent in oncology .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

395.0924357 g/mol

Monoisotopic Mass

395.0924357 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BH68FXM7X8

Dates

Modify: 2024-02-18
1: Guo L, Liu X, Jiang Y, Nishikawa K, Plunkett W. DNA-dependent protein kinase and ataxia telangiectasia mutated (ATM) promote cell survival in response to NK314, a topoisomerase IIα inhibitor. Mol Pharmacol. 2011 Aug;80(2):321-7. doi: 10.1124/mol.109.057125. Epub 2011 May 5. PubMed PMID: 21546556; PubMed Central PMCID: PMC3141888.
2: Hisatomi T, Sueoka-Aragane N, Sato A, Tomimasu R, Ide M, Kurimasa A, Okamoto K, Kimura S, Sueoka E. NK314 potentiates antitumor activity with adult T-cell leukemia-lymphoma cells by inhibition of dual targets on topoisomerase II{alpha} and DNA-dependent protein kinase. Blood. 2011 Mar 31;117(13):3575-84. doi: 10.1182/blood-2010-02-270439. Epub 2011 Jan 18. PubMed PMID: 21245486.
3: Toyoda E, Kagaya S, Cowell IG, Kurosawa A, Kamoshita K, Nishikawa K, Iiizumi S, Koyama H, Austin CA, Adachi N. NK314, a topoisomerase II inhibitor that specifically targets the alpha isoform. J Biol Chem. 2008 Aug 29;283(35):23711-20. doi: 10.1074/jbc.M803936200. Epub 2008 Jul 2. PubMed PMID: 18596031; PubMed Central PMCID: PMC3259784.
4: Onda T, Toyoda E, Miyazaki O, Seno C, Kagaya S, Okamoto K, Nishikawa K. NK314, a novel topoisomerase II inhibitor, induces rapid DNA double-strand breaks and exhibits superior antitumor effects against tumors resistant to other topoisomerase II inhibitors. Cancer Lett. 2008 Jan 18;259(1):99-110. Epub 2007 Nov 12. PubMed PMID: 17998154.
5: Guo L, Liu X, Nishikawa K, Plunkett W. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Mol Cancer Ther. 2007 May;6(5):1501-8. PubMed PMID: 17513599.

Explore Compound Types